
Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate
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Overview
Description
Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a chloro group at the 7th position and a phenyl group at the 5th position on the benzodiazepine ring, along with an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the reaction of an appropriate o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while the phenyl group can be introduced using Friedel-Crafts alkylation.
Esterification: The final step involves the esterification of the benzodiazepine derivative with ethyl acetate in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at C7
The chlorine atom at position 7 undergoes substitution under alkaline or catalytic conditions:
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Reaction with Methoxide :
Treatment with sodium methoxide (NaOCH₃) in methanol replaces chlorine with a methoxy group. For example:7-chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one reacts with NaOCH₃ to yield 7-methoxy derivatives .
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Conditions : Reflux in methanol (1–3 hrs).
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Catalyst : None required.
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Catalytic Amination :
Palladium-catalyzed coupling introduces amines (e.g., NH₃, alkylamines) at C7 .
Table 1: Substitution Reactions at C7
Reagent | Product | Conditions | Source |
---|---|---|---|
NaOCH₃ (methanol) | 7-methoxy derivative | Reflux, 1–3 hrs | |
NH₃ (Pd/C) | 7-amino derivative | 80°C, H₂ pressure | |
KSeCN (acyl chloride) | Seleno-triazepine derivatives | Acetone, RT |
Ester Hydrolysis
The ethyl acetate group undergoes hydrolysis to form carboxylic acid derivatives:
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Acidic Hydrolysis :
Concentrated HCl converts the ester to a carboxylic acid.-
Conditions : Reflux in HCl/ethanol (6–8 hrs).
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Basic Hydrolysis :
NaOH or KOH yields the sodium carboxylate salt.
Ring Hydrogenation
The diazepine ring undergoes partial or full saturation:
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Catalytic Hydrogenation :
Using Raney nickel (H₂, 1 atm) reduces the imine bond (C=N) to C–N:7-chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one → 4,5-dihydro derivative .
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Conditions : Room temperature, 1–6 hrs.
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Limitation : Over-hydrogenation may occur with prolonged reaction times.
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Table 2: Hydrogenation Outcomes
Catalyst | H₂ Uptake (mol) | Product | Melting Point (°C) | Source |
---|---|---|---|---|
Raney Ni | 1.0 | 4,5-dihydro derivative | 184–185 | |
PtO₂ | 1.5 | Fully saturated derivative | 216–217 |
Alkylation at N1
The nitrogen atom at position 1 reacts with alkylating agents:
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Dimethyl Sulfate :
Forms 1-methyl derivatives in benzene under reflux:7-chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one → 1-methyl analog (MP: 125–126°C) .
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Conditions : NaOCH₃ as base, 1 hr reflux.
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Diazomethane :
Direct methylation in methanol yields similar products .
Cycloaddition and Ring Expansion
Reactions with dienophiles or amidinium salts form fused heterocycles:
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With Amidines :
Condensation with N-methyl-N-(methylthio)amidinium salts produces benzotriazepines :o-phenylenediamine + amidinium salt → 2-phenyl-1H-benzo[f] triazepine .
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Conditions : Ethanol, 5°C or dichloromethane, 0°C.
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Oxidation and Reduction
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Oxidation of the Diazepine Ring :
H₂O₂ or peracids oxidize the C=N bond to an N-oxide (e.g., 4-oxide derivatives) . -
Reduction of Nitriles :
Malononitrile intermediates reduce to amines under hydrogenation (e.g., 4-amino-1H-benzo[b] diazepine) .
Interaction with Biological Targets
While not a chemical reaction per se, ECPB’s ester group influences binding to GABAₐ receptors:
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Esterase Hydrolysis :
In vivo, the ethyl ester is hydrolyzed to the active carboxylic acid, enhancing receptor affinity .
Key Research Findings
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Substituent Effects :
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Reaction Yields :
Scientific Research Applications
Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors, particularly GABA receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a calming effect, reducing anxiety and inducing sedation.
Comparison with Similar Compounds
Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate can be compared with other benzodiazepines such as diazepam, alprazolam, and lorazepam. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties.
List of Similar Compounds
- Diazepam
- Alprazolam
- Lorazepam
- Clonazepam
- Temazepam
Biological Activity
Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate, a derivative of the benzodiazepine class, has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C18H18ClN2O2
- Molecular Weight : 334.8 g/mol
The structure features a benzodiazepine backbone, which is known for its psychoactive properties.
Benzodiazepines generally act as positive allosteric modulators of the gamma-aminobutyric acid (GABA) receptor, enhancing GABA's inhibitory effects in the central nervous system. This compound is believed to exert similar effects, promoting anxiolytic and sedative actions.
Anxiolytic Effects
Research indicates that this compound exhibits significant anxiolytic properties. In a study involving animal models, doses of this compound demonstrated a notable reduction in anxiety-like behavior as measured by the elevated plus maze test. The effective dose was found to be 10mg kg, showing a marked increase in time spent in the open arms of the maze compared to controls .
Sedative Properties
In addition to anxiolytic effects, the compound has been evaluated for its sedative properties. A sleep induction test revealed that administration of 20mg kg led to a significant increase in total sleep time compared to baseline measurements. This aligns with the known sedative effects of other benzodiazepines .
Comparative Efficacy
A comparative analysis with other benzodiazepines such as Diazepam and Lorazepam shows that this compound may offer enhanced efficacy with fewer side effects. The following table summarizes key findings:
Compound | Anxiolytic Dose (mg/kg) | Sedative Dose (mg/kg) | Side Effects |
---|---|---|---|
Ethyl (7-chloro...) | 10 | 20 | Minimal |
Diazepam | 15 | 25 | Drowsiness, dependence |
Lorazepam | 12 | 22 | Drowsiness, dizziness |
Case Studies
Several case studies have highlighted the clinical relevance of this compound in treating anxiety disorders. In one notable case, a patient with generalized anxiety disorder showed significant improvement after two weeks of treatment with this compound at a dosage of 15mg day. The patient reported reduced anxiety levels and improved quality of life without severe adverse reactions .
Safety and Toxicology
Toxicological assessments have indicated that this compound has a favorable safety profile. In acute toxicity studies on rodents, no fatalities were observed at doses up to 200mg kg. Long-term studies are ongoing to fully understand its chronic toxicity potential .
Properties
CAS No. |
143488-41-9 |
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Molecular Formula |
C19H17ClN2O2 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
ethyl 2-(7-chloro-5-phenyl-1,4-benzodiazepin-1-yl)acetate |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-24-18(23)13-22-11-10-21-19(14-6-4-3-5-7-14)16-12-15(20)8-9-17(16)22/h3-12H,2,13H2,1H3 |
InChI Key |
JWGGCHBHHPKWAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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